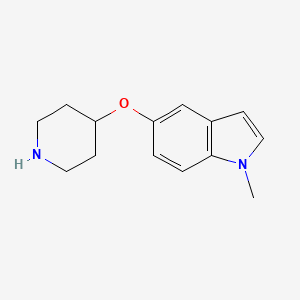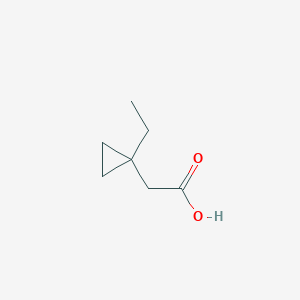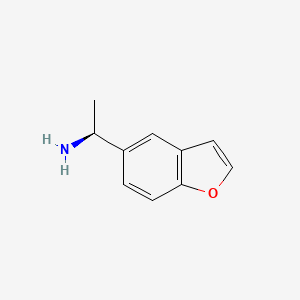
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with a benzofuran moiety at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination. This involves the reaction of the benzofuran aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1s) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oximes or nitroso derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Aplicaciones Científicas De Investigación
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Mecanismo De Acción
The mechanism of action of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with cell cycle regulation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich benzofuran ring and the nucleophilic amine group, allowing it to participate in a variety of chemical transformations.
Comparación Con Compuestos Similares
1-(1-Benzofuran-2-yl)ethan-1-amine: Similar structure but with the amine group at the 2-position of the benzofuran ring.
1-(1-Benzofuran-3-yl)ethan-1-amine: Amine group at the 3-position.
1-(1-Benzofuran-4-yl)ethan-1-amine: Amine group at the 4-position.
Uniqueness:
- The (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is unique due to the specific positioning of the amine group at the 5-position, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (1s) enantiomer may exhibit different properties compared to the (1r) enantiomer.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(1S)-1-(1-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H11NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7H,11H2,1H3/t7-/m0/s1 |
Clave InChI |
VYPJGEJWPLAUES-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)OC=C2)N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


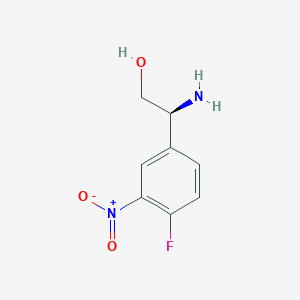
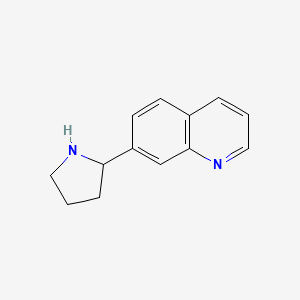


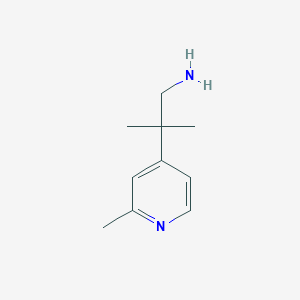
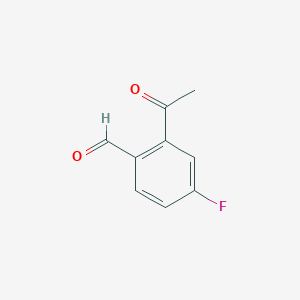

![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
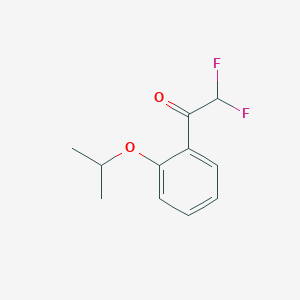
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
